molecular formula C8H17NO B13494037 4-ethyl-N-methyloxan-4-amine

4-ethyl-N-methyloxan-4-amine

Cat. No.: B13494037
M. Wt: 143.23 g/mol
InChI Key: LPOIPJLVRZDCRY-UHFFFAOYSA-N
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Description

4-ethyl-N-methyloxan-4-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound features an oxane ring, which is a six-membered ring containing one oxygen atom, with an ethyl group and a methylamine group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-methyloxan-4-amine can be achieved through several methods. One common approach involves the alkylation of oxan-4-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Oxan-4-amine and ethyl halide (e.g., ethyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The oxan-4-amine is dissolved in an appropriate solvent (e.g., ethanol), and the ethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-methyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxane ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-ethyl-N-methyloxan-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethyl-N-methyloxan-4-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-methylpiperidine: Similar structure but with a piperidine ring instead of an oxane ring.

    4-ethyl-N-methylmorpholine: Contains a morpholine ring, which includes both oxygen and nitrogen atoms in the ring.

    4-ethyl-N-methylpyrrolidine: Features a pyrrolidine ring, a five-membered ring with nitrogen.

Uniqueness

4-ethyl-N-methyloxan-4-amine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. The presence of both ethyl and methylamine groups enhances its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-ethyl-N-methyloxan-4-amine

InChI

InChI=1S/C8H17NO/c1-3-8(9-2)4-6-10-7-5-8/h9H,3-7H2,1-2H3

InChI Key

LPOIPJLVRZDCRY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOCC1)NC

Origin of Product

United States

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